molecular formula C14H11F3O2S B3989214 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

Cat. No. B3989214
M. Wt: 300.30 g/mol
InChI Key: SCHFSYRLAPIKTN-UHFFFAOYSA-N
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Description

7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one, also known as TMC-151, is a synthetic compound that has been studied for its potential use in scientific research. TMC-151 belongs to the family of chromenone derivatives and has been shown to have unique properties that make it useful in a variety of research applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Redox Reactions and Oxidation Processes : This compound is obtained through redox reactions of 2-trifluoromethylchromones with ethyl mercaptoacetate, resulting in 1,2-dihydrothieno[2,3-c]chromen-4-ones and diethyl 3,4-dithiadipate in high yields. Further oxidation processes involve converting these compounds into thieno[2,3-c]chromen-4-ones and other derivatives (Sosnovskikh et al., 2003).

  • Formation of Hydrazinopyridazine Derivatives : An unusual reaction involving this compound with hydrazine hydrate results in the formation of 3-hydrazinopyridazine derivatives, showcasing its utility in synthesizing complex chemical structures (Sosnovskikh et al., 2002).

  • Furochromen Derivatives Synthesis : This compound can be used in the synthesis of furochromen derivatives, which are further converted into thienoangelicin analogues, highlighting its versatility in organic synthesis (Olomola & Mphahlele, 2020).

Medicinal Chemistry and Pharmacological Potential

  • Antitumor Activity Evaluation : Derivatives of this compound have been synthesized and evaluated for antitumor activity. Preliminary screenings showed moderate to good activity against various cancer cell lines, indicating its potential in the development of anticancer drugs (Yu et al., 2017).

  • Cytotoxic Activity Assessment : Synthesized derivatives of this compound have shown cytotoxic activities against human tumor cell lines, suggesting its application in developing novel chemotherapeutic agents (Mahdavi et al., 2011).

Advanced Material Synthesis

  • Electronic and Structural Properties : The structure and spectroscopic properties of this compound and its analogues have been studied, contributing to a better understanding of its electronic and structural characteristics. This research is crucial in material science, particularly for electronic and photonic applications (Delgado Espinosa et al., 2017).

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properties

IUPAC Name

7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2S/c1-6-3-7(2)11-8-5-10(14(15,16)17)20-12(8)13(18)19-9(11)4-6/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHFSYRLAPIKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)OC2=C1)SC(C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

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